The compound 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a complex organic molecule that belongs to the category of benzamide derivatives. Its structure features a bromo group, difluorobenzothiazole moiety, and a dimethylaminoethyl side chain, which contribute to its unique chemical properties and potential biological activities. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be classified under the following categories:
The synthesis of 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride typically involves several key steps:
The molecular structure of 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride can be represented as follows:
CC(CN(C)C)NC(=O)c1ccc(cc1)C(=O)c2c(SN=c2F)F
The compound features:
The compound may undergo various chemical reactions typical for amides and aromatic compounds, including:
The mechanism of action for 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is primarily linked to its interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
The primary applications of 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride include:
This comprehensive analysis highlights the significance of 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride within scientific research, emphasizing its synthesis methods, molecular structure, chemical behavior, mechanisms of action, and potential applications in medicinal chemistry.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0